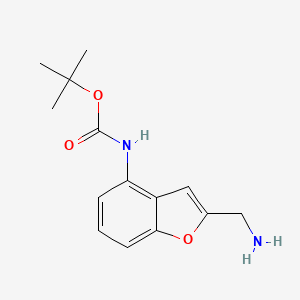
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a tert-butyl carbamate group attached to the benzofuran ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate typically involves multiple steps. One common approach is to start with the benzofuran core and introduce the aminomethyl group through a series of reactions. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amines.
Scientific Research Applications
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, influencing their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-aminobenzyl)carbamate
- tert-Butyl (4-aminophenethyl)carbamate
- tert-Butyl (5-aminopyridin-2-yl)carbamate
Uniqueness
tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate is unique due to its benzofuran core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-1-benzofuran-4-yl]carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11-5-4-6-12-10(11)7-9(8-15)18-12/h4-7H,8,15H2,1-3H3,(H,16,17) |
InChI Key |
RQDQUDCFFJPXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















